molecular formula C21H23N9O2 B11543392 4-(azepan-1-yl)-N-(4-nitrophenyl)-6-[(2Z)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine

4-(azepan-1-yl)-N-(4-nitrophenyl)-6-[(2Z)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine

Cat. No.: B11543392
M. Wt: 433.5 g/mol
InChI Key: YSLSGBOYGBBELR-HAHDFKILSA-N
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Description

4-(azepan-1-yl)-N-(4-nitrophenyl)-6-[(2Z)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine is a complex organic compound that features a triazine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-yl)-N-(4-nitrophenyl)-6-[(2Z)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-nitrophenylhydrazine with pyridine-3-carbaldehyde to form a hydrazone intermediate. This intermediate is then reacted with 4-(azepan-1-yl)-1,3,5-triazine-2-amine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-yl)-N-(4-nitrophenyl)-6-[(2Z)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(azepan-1-yl)-N-(4-nitrophenyl)-6-[(2Z)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as luminescent materials for optoelectronic devices.

Mechanism of Action

The mechanism of action of 4-(azepan-1-yl)-N-(4-nitrophenyl)-6-[(2Z)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(azepan-1-yl)-3-nitrophenylmethanol
  • 1-[4-(azepan-1-yl)-3-nitrophenyl]ethan-1-one
  • 4-(azepan-1-yl)-4-oxobutanoic acid

Uniqueness

Compared to similar compounds, 4-(azepan-1-yl)-N-(4-nitrophenyl)-6-[(2Z)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C21H23N9O2

Molecular Weight

433.5 g/mol

IUPAC Name

6-(azepan-1-yl)-4-N-(4-nitrophenyl)-2-N-[(Z)-pyridin-3-ylmethylideneamino]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H23N9O2/c31-30(32)18-9-7-17(8-10-18)24-19-25-20(28-23-15-16-6-5-11-22-14-16)27-21(26-19)29-12-3-1-2-4-13-29/h5-11,14-15H,1-4,12-13H2,(H2,24,25,26,27,28)/b23-15-

InChI Key

YSLSGBOYGBBELR-HAHDFKILSA-N

Isomeric SMILES

C1CCCN(CC1)C2=NC(=NC(=N2)N/N=C\C3=CN=CC=C3)NC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1CCCN(CC1)C2=NC(=NC(=N2)NN=CC3=CN=CC=C3)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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